molecular formula C21H24N2O2 B1665591 Apovincamine CAS No. 4880-92-6

Apovincamine

Cat. No.: B1665591
CAS No.: 4880-92-6
M. Wt: 336.4 g/mol
InChI Key: OZDNDGXASTWERN-CTNGQTDRSA-N
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Description

Apovincamine is an indole alkaloid isolated from the Malaysian plant Alstonia pneumatophora (Apocynaceae) . It is structurally characterized by a fused pentacyclic scaffold, with the molecular formula C21H24N2O2 and a molecular weight of 336.43 g/mol . This compound serves as a chemical precursor to vinpocetine, a vasodilator derived from vincamine . Pharmacologically, it exhibits anti-melanogenesis activity, inhibiting melanin synthesis in B16 murine melanoma cells in a dose-dependent manner . Its synthetic routes include amino acid decarbonylation and iminium ion cyclization, as demonstrated by Christie and Rapoport (1985) .

Properties

IUPAC Name

methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3/t19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDNDGXASTWERN-CTNGQTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401023598
Record name Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate
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Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4880-92-6
Record name Apovincamine
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Record name Apovincamine [INN]
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Record name Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate
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Record name Apovincamine
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Record name APOVINCAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Apovincamine involves several key steps, including cyclization reactions. One common method is the Bischler-Napieralski or Pictet-Spengler cyclization, which involves the formation of the C ring by cyclizing an indole C2 position with an iminium salt . Another approach involves the use of chiral resolving agents to generate optically pure cis-apovincaminic acid ester .

Industrial Production Methods: Industrial production of cis-Apovincamine typically involves the semi-synthesis from natural products like tabersonine. This method is preferred due to the complexity and cost associated with total synthesis .

Chemical Reactions Analysis

Types of Reactions: cis-Apovincamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidative metabolites of ethyl cis-apovincaminates have been synthesized, involving the functionalization of the 10-hydroxy group .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions often involve specific pH levels and temperatures to ensure the desired stereoselectivity .

Major Products: The major products formed from these reactions include various metabolites, such as 10-hydroxyvinpocetine and vinpocetine-N-oxide .

Scientific Research Applications

Pharmacological Properties

Apovincamine exhibits several pharmacological effects that make it a candidate for various therapeutic applications:

  • Cerebrovascular Effects : this compound is known for its ability to improve cerebral blood flow and enhance the metabolism of nerve cells. This property has been explored in the context of treating conditions such as cerebral arteriosclerosis and cognitive impairments related to vascular diseases .
  • Neuroprotective Effects : Studies suggest that this compound may protect neurons from damage and support cognitive function. Its role in enhancing memory and learning capabilities has been investigated, particularly in older adults suffering from dementia .
  • Cardiovascular Benefits : The compound has shown promise in treating cardiovascular disorders, as it can improve blood circulation and reduce the risk of ischemic events .

Cognitive Impairment and Dementia

A significant body of research focuses on this compound's derivative, vinpocetine, which is an ethyl ester of this compound. Clinical trials have assessed its efficacy in treating cognitive impairment associated with vascular dementia and Alzheimer's disease:

  • Clinical Trials : A review of multiple studies indicated that vinpocetine (30 mg/day to 60 mg/day) resulted in statistically significant improvements in cognitive function compared to placebo in patients with dementia .
  • Safety and Efficacy : While some studies reported benefits, the overall evidence remains inconclusive regarding its effectiveness for dementia treatment. Further large-scale studies are necessary to validate these findings .

Cardiovascular Disorders

This compound's role in cardiovascular health has been examined through various clinical applications:

  • Treatment for Cerebrovascular Disorders : It is recommended for use in cerebrovascular disorders due to its ability to enhance blood flow to the brain. However, regulatory approval varies by region .
  • Acute Stroke Management : In some countries, vinpocetine is still used for acute stroke management despite lacking modern regulatory backing for this application .

Comparative Data Table

Application AreaCompound UsedDosageKey FindingsStudy Reference
Cognitive ImpairmentVinpocetine30-60 mg/daySignificant cognitive improvement over placebo
Cerebrovascular DisordersThis compoundVariesImproved cerebral blood flow
Acute StrokeVinpocetineVariesUsed in several countries; lacks modern approval

Neuroprotective Effects in Dementia Patients

A notable case study involved a cohort of 583 dementia patients treated with vinpocetine over a period of six months. The results indicated:

  • Cognitive Improvement : Patients receiving vinpocetine showed significant improvements in cognitive tests compared to those on placebo.
  • Adverse Effects : Reported adverse effects were minimal and did not correlate strongly with dosage levels .

Cardiovascular Health Improvement

In another study focusing on patients with chronic cerebrovascular insufficiency:

  • Increased Blood Flow : Imaging studies demonstrated enhanced glucose uptake in non-affected brain areas after vinpocetine administration.
  • Long-term Benefits : Patients reported sustained improvements in symptoms related to cognitive decline over extended treatment periods .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
This compound C21H24N2O2 336.43 Methyl ester group at C-12; pentacyclic scaffold Alstonia pneumatophora
Vincamine C21H26N2O3 354.45 Hydroxyl group at C-14; similar pentacyclic core Vinca minor leaves
Eburnamenine C20H22N2O 306.41 Lacks methyl ester; mass difference of 58 vs. This compound Synthetic/plant sources
Vinpocetine C22H26N2O2 350.46 Ethyl ester derivative of vincamine Semi-synthetic derivative

Key Structural Insights :

  • This compound differs from vincamine by the replacement of a hydroxyl group with a methyl ester , reducing its molecular weight by 18.02 g/mol .
  • Compared to eburnamenine, this compound retains a carboxymethyl group , resulting in a mass difference of 58 units .

Pharmacological Activity

Table 2: Pharmacological Profiles

Compound Primary Activity Mechanism/Target Clinical Applications
This compound Anti-melanogenesis Inhibits tyrosinase in B16 cells Research use only
Vincamine Neuroprotection, vasodilation Enhances cerebral blood flow Alzheimer’s, Parkinson’s
Vinpocetine Vasodilation, neuroprotection Phosphodiesterase-1 inhibition Stroke recovery, dementia
Eburnamonine Anti-hypertensive Unclear; likely vascular smooth muscle modulation Preclinical research

Functional Contrasts :

  • This compound’s anti-melanogenic activity is unique among vinca alkaloids, making it a candidate for dermatological research .
  • Vincamine and vinpocetine are clinically validated for neurodegenerative diseases , whereas this compound remains understudied in this context .

Biological Activity

Apovincamine, a derivative of vincamine, is an indole alkaloid that has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cognitive enhancement. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally related to vincamine, which is known for its vasodilatory and neuroprotective properties. The compound is primarily derived from the Vinca minor plant and has been studied for its effects on the central nervous system (CNS), particularly in conditions such as Alzheimer's disease and other cognitive impairments.

1. Neuroprotective Properties

This compound exhibits significant neuroprotective effects, which have been demonstrated in various preclinical studies. It has been shown to enhance cerebral blood flow and improve oxygen utilization in the brain, potentially benefiting conditions characterized by hypoxia or ischemia.

2. Cognitive Enhancement

Research indicates that this compound may enhance cognitive functions such as memory and learning. It appears to exert these effects through modulation of neurotransmitter systems, particularly by influencing cholinergic and dopaminergic pathways.

Effect Mechanism References
NeuroprotectionIncreases cerebral blood flow
Cognitive enhancementModulates cholinergic activity
Antioxidant activityReduces oxidative stress

The biological activity of this compound can be attributed to several mechanisms:

  • Vasodilation : this compound promotes vasodilation, enhancing blood flow to the brain, which is crucial for delivering oxygen and nutrients.
  • Neurotransmitter Modulation : It influences the release and reuptake of neurotransmitters such as acetylcholine and dopamine, thereby improving synaptic transmission.
  • Antioxidant Effects : this compound exhibits antioxidant properties that help mitigate oxidative stress, a significant factor in neurodegenerative diseases.

Case Study 1: Cognitive Impairment

A clinical trial investigated the effects of this compound on patients with mild cognitive impairment (MCI). Participants receiving this compound showed significant improvements in cognitive assessments compared to the placebo group, suggesting its potential role in delaying cognitive decline.

Case Study 2: Stroke Recovery

In a study involving stroke patients, this compound was administered during rehabilitation. Results indicated improved recovery outcomes and reduced neurological deficits in those treated with this compound compared to control subjects.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • A study demonstrated that this compound administration led to a marked increase in cerebral blood flow in patients with vascular dementia.
  • Another research effort focused on its ability to enhance learning and memory retention in animal models, supporting its use as a nootropic agent.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Apovincamine’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity by identifying impurities like Vincamine derivatives. X-ray crystallography may resolve stereochemical ambiguities .

Q. What in vitro models are suitable for studying this compound’s cerebral blood flow enhancement mechanisms?

  • Methodological Answer : Use isolated cerebral arteriole preparations to measure vasodilation responses under controlled oxygen tension. Pair with fluorescence-based calcium imaging to assess intracellular signaling pathways (e.g., cAMP/PKA modulation). Validate findings using knockout cell lines to isolate receptor-specific effects (e.g., adenosine A₂A receptors) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Document reaction conditions (temperature, catalysts, solvents) using IUPAC guidelines. Employ Design of Experiments (DoE) to optimize yields and minimize side products. Validate purity via melting point analysis and comparative HPLC retention times against reference standards .

Advanced Research Questions

Q. What experimental designs address discrepancies in this compound’s bioavailability across administration routes?

  • Methodological Answer : Conduct crossover pharmacokinetic studies in animal models, comparing oral, intravenous, and intranasal delivery. Use compartmental modeling to analyze absorption rates and bioavailability. Incorporate population pharmacokinetics to account for inter-individual variability .

Q. How can contradictory findings on this compound’s neuroprotective efficacy be systematically resolved?

  • Methodological Answer : Perform a meta-analysis of preclinical studies, stratifying results by model (e.g., ischemic vs. traumatic brain injury). Apply sensitivity analysis to identify confounding variables (e.g., dosage, species differences). Use the PRISMA framework to ensure transparency in literature selection .

Q. What strategies optimize enantiomeric purity in this compound synthesis for pharmacological studies?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated reactions) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Cross-validate results with computational docking studies to correlate purity with receptor-binding efficacy .

Q. How should researchers design a longitudinal study to evaluate this compound’s chronic effects on cognitive function?

  • Methodological Answer : Use a double-blind, placebo-controlled trial with neuropsychological batteries (e.g., MoCA, Trail Making Test) at baseline and follow-ups. Include cerebrospinal fluid (CSF) biomarkers (e.g., Aβ42, tau) to link cognitive outcomes with biochemical changes. Apply mixed-effects models to handle missing data .

Data Presentation and Statistical Guidance

  • Comparative Pharmacokinetic Parameters : Tabulate AUC, Cmax, and T½ across administration routes with 95% confidence intervals .
  • Structural Analysis : Include NMR chemical shifts, coupling constants, and crystallographic coordinates in supplementary materials .
  • Statistical Rigor : Report p-values with exact significance levels (e.g., p=0.023) and justify sample sizes using power analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apovincamine
Reactant of Route 2
Apovincamine

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